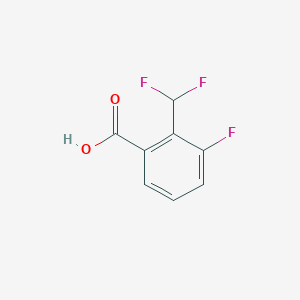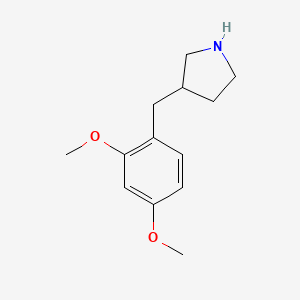
3-(bromomethyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group at the third position and a nitro group at the fourth position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-4-nitro-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 4-nitro-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to ensure better control over reaction conditions and improved yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives of the pyrazole.
Reduction: The major product is 3-(bromomethyl)-4-amino-1H-pyrazole.
Oxidation: Oxidation products are less common but can include various oxidized forms of the pyrazole ring.
Applications De Recherche Scientifique
3-(Bromomethyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and as a probe for understanding biological pathways.
Mécanisme D'action
The mechanism of action of 3-(bromomethyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The nitro group can participate in redox reactions, affecting the redox state of biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-4-nitro-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
4-Nitro-1H-pyrazole: Lacks the bromomethyl group but retains the nitro group.
Uniqueness
3-(Bromomethyl)-4-nitro-1H-pyrazole is unique due to the combination of the bromomethyl and nitro groups, which confer specific reactivity and potential for diverse applications. The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions, while the nitro group can participate in redox chemistry, adding to its versatility .
Propriétés
Formule moléculaire |
C4H4BrN3O2 |
|---|---|
Poids moléculaire |
206.00 g/mol |
Nom IUPAC |
5-(bromomethyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C4H4BrN3O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1H2,(H,6,7) |
Clé InChI |
KMZHPQUCHLDRCB-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)


![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)






![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)


